molecular formula C12H8O4 B12543616 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione CAS No. 655249-80-2

3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione

Cat. No.: B12543616
CAS No.: 655249-80-2
M. Wt: 216.19 g/mol
InChI Key: QEXNADAOQYRDFY-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione is a chemical compound characterized by a cyclobutene ring substituted with a hydroxy group and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetylphenyl derivatives with suitable cyclobutene precursors in the presence of catalysts and under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

655249-80-2

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

3-(4-acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H8O4/c1-6(13)7-2-4-8(5-3-7)9-10(14)12(16)11(9)15/h2-5,14H,1H3

InChI Key

QEXNADAOQYRDFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O

Origin of Product

United States

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